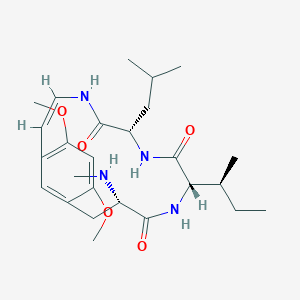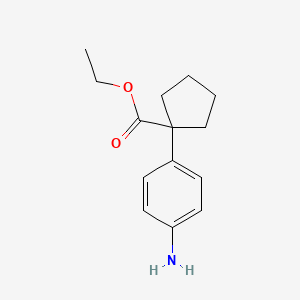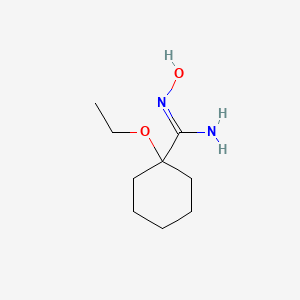![molecular formula C7H9N3O2 B13059100 7-Amino-9-hydroxy-6,8-diazaspiro[3.5]nona-6,8-dien-5-one](/img/structure/B13059100.png)
7-Amino-9-hydroxy-6,8-diazaspiro[3.5]nona-6,8-dien-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-6,8-diazaspiro[3.5]non-6-ene-5,9-dione is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol This compound is characterized by its unique spiro structure, which includes a diazaspiro ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-6,8-diazaspiro[35]non-6-ene-5,9-dione typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories for experimental purposes. The scalability of the synthesis process would depend on optimizing reaction conditions and ensuring the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Amino-6,8-diazaspiro[3.5]non-6-ene-5,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a variety of substituted spiro compounds .
Applications De Recherche Scientifique
7-Amino-6,8-diazaspiro[3.5]non-6-ene-5,9-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in oncology.
Industry: It may be used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 7-Amino-6,8-diazaspiro[3.5]non-6-ene-5,9-dione involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as covalent inhibitors of the KRAS G12C protein, which plays a key role in cellular proliferation and differentiation. The compound binds to the switch-II pocket of the KRAS G12C protein, inhibiting its activity and thereby exerting anti-tumor effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: This compound shares a similar spiro structure and has been studied for its inhibitory effects on the KRAS G12C protein.
7-Amino-1,3,6,8-tetraazaspiro[4.4]non-6-ene-2,4,9-trione: Another spiro compound with potential biological activities.
Uniqueness
7-Amino-6,8-diazaspiro[3
Propriétés
Formule moléculaire |
C7H9N3O2 |
|---|---|
Poids moléculaire |
167.17 g/mol |
Nom IUPAC |
7-amino-6,8-diazaspiro[3.5]non-7-ene-5,9-dione |
InChI |
InChI=1S/C7H9N3O2/c8-6-9-4(11)7(2-1-3-7)5(12)10-6/h1-3H2,(H3,8,9,10,11,12) |
Clé InChI |
CGLRYJNNZQXCOW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)C(=O)NC(=NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Chlorophenyl)-3-({2',3'-dihydrospiro[adamantane-2,1'-indene]-3'-ylidene}amino)urea](/img/structure/B13059018.png)
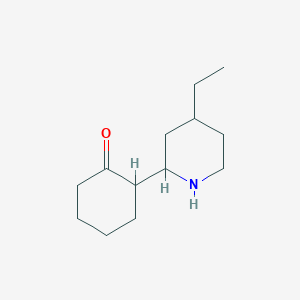
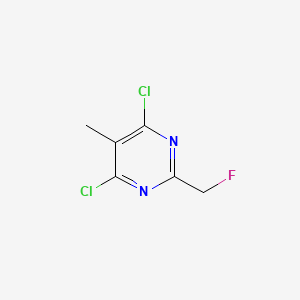
![1-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13059041.png)
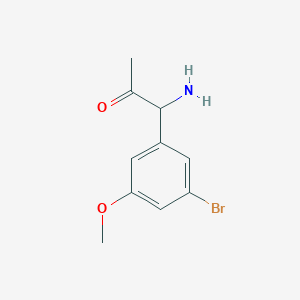
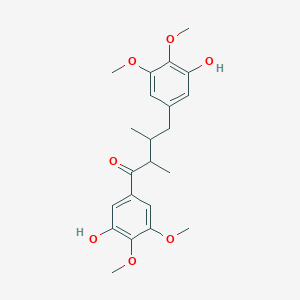
![4-((4-Chlorophenyl)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13059057.png)

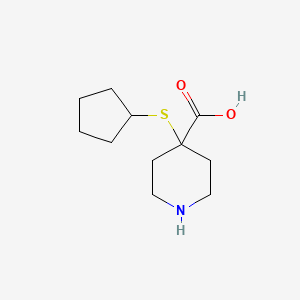
![tert-Butyl 3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]azetidine-1-carboxylate](/img/structure/B13059073.png)
